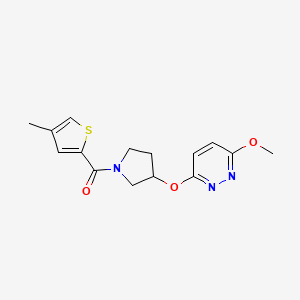
(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)(4-methylthiophen-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)(4-methylthiophen-2-yl)methanone is a useful research compound. Its molecular formula is C15H17N3O3S and its molecular weight is 319.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)(4-methylthiophen-2-yl)methanone, also known as a pyrrolidine derivative, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C14H16N4O3, with a molecular weight of approximately 288.30 g/mol. The structure features a pyrrolidine ring, a methoxypyridazine moiety, and a thiophenyl group, which contribute to its unique chemical reactivity and biological properties.
Preliminary studies suggest that this compound may interact with various neurotransmitter systems, particularly those involved in mood regulation and cognitive functions. The methoxypyridazine group is believed to enhance the compound's pharmacological profile by improving bioavailability and selectivity for specific receptors.
Interaction with Neurotransmitter Systems
Research indicates that the compound may modulate the activity of neurotransmitters such as serotonin and dopamine, which are critical in managing mood disorders. Its structural components suggest potential interactions with receptors involved in these pathways, making it a candidate for further investigation in treating anxiety and depression.
Antidepressant Effects
A study conducted on animal models demonstrated that the compound exhibited significant antidepressant-like effects in behavioral tests such as the forced swim test and tail suspension test. The results indicated a reduction in immobility time, suggesting an improvement in mood-related behaviors.
Neuroprotective Properties
In vitro studies have shown that the compound possesses neuroprotective properties against oxidative stress-induced cell death. It was found to reduce reactive oxygen species (ROS) levels in neuronal cell lines, indicating its potential as a therapeutic agent for neurodegenerative diseases.
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key features and biological activities of related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Methoxypyridazine moiety | Antidepressant effects |
| Compound B | Pyrrolidine ring | Neuroprotective properties |
| Compound C | Thiophenyl group | Antimicrobial activity |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
-
Case Study 1: Depression Model
- Objective: Evaluate antidepressant effects.
- Method: Administered to rodents subjected to chronic mild stress.
- Findings: Significant reduction in stress-induced behaviors; improved serotonin levels were observed.
-
Case Study 2: Neuroprotection
- Objective: Assess neuroprotective effects against neurotoxicity.
- Method: Cultured neuronal cells exposed to oxidative stress.
- Findings: The compound reduced cell death by 40% compared to control groups.
Future Directions
Further research is warranted to elucidate the precise mechanisms by which this compound exerts its biological effects. Investigations into its pharmacokinetics, long-term safety profiles, and potential for clinical applications are essential for developing this compound into a viable therapeutic agent.
Propiedades
IUPAC Name |
[3-(6-methoxypyridazin-3-yl)oxypyrrolidin-1-yl]-(4-methylthiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-10-7-12(22-9-10)15(19)18-6-5-11(8-18)21-14-4-3-13(20-2)16-17-14/h3-4,7,9,11H,5-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATMXVXMARVZKLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CCC(C2)OC3=NN=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














